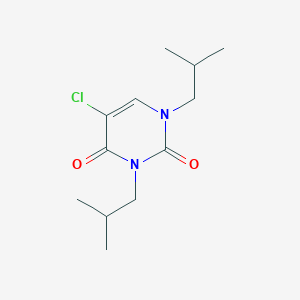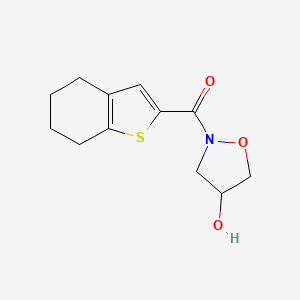![molecular formula C17H25NO4S B5657987 (3R*,4S*)-3,4-dimethyl-1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-piperidinol](/img/structure/B5657987.png)
(3R*,4S*)-3,4-dimethyl-1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of compounds characterized by a piperidinol core structure, often modified with various substituents that influence its physical, chemical, and biological properties. These modifications can lead to significant differences in activity and selectivity, making them of interest in various scientific and pharmacological studies.
Synthesis Analysis
The synthesis of similar piperidine derivatives involves multi-step reactions, starting from basic piperidine scaffolds and incorporating various functional groups through reactions such as alkoxymethylation, N-sulfonation, and nucleophilic substitution. For example, Schmitt et al. (2013) described diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols, highlighting the importance of controlling stereochemistry for obtaining specific isomers (Schmitt, Brown, & Perrio, 2013).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their reactivity and interaction with biological targets. Crystallography studies, such as those by Naveen et al. (2015), offer insights into the crystal and molecular structure, revealing conformational aspects that impact compound behavior. These studies often show that the piperidine ring adopts a chair conformation, with substituents affecting the overall molecular geometry (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives can vary significantly depending on the attached functional groups. Compounds in this class undergo reactions such as cycloadditions, substitutions, and eliminations, influenced by the presence of sulfonyl, alkyl, and aryl groups. For example, Warren and Knaus (1987) explored the reactions of tetrahydropyridines with organic azides, leading to sulfonamides, highlighting the versatility of these compounds in chemical synthesis (Warren & Knaus, 1987).
Propiedades
IUPAC Name |
1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-13-4-6-15(7-5-13)23(21,22)11-8-16(19)18-10-9-17(3,20)14(2)12-18/h4-7,14,20H,8-12H2,1-3H3/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXWINFSWVEHQ-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5657905.png)
![(4aS*,8aS*)-2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5657922.png)
![N-methyl-N-{4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B5657929.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B5657931.png)




![1-({1-(4-fluorobenzyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyridin-2(1H)-one](/img/structure/B5657975.png)
![1-[(2-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5657990.png)
![1-ethyl-3,5-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5657996.png)


![4-(1-ethyl-1H-imidazol-2-yl)-1-[(2'-fluorobiphenyl-3-yl)carbonyl]piperidine](/img/structure/B5658014.png)